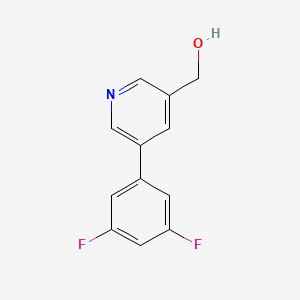

(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol

Description

(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is a pyridine-derived compound featuring a 3,5-difluorophenyl substituent at the 5-position of the pyridine ring and a hydroxymethyl group at the 3-position. The 3,5-difluorophenyl group is a critical structural motif known to enhance metabolic stability and binding affinity in medicinal chemistry, while the hydroxymethyl group may contribute to solubility and hydrogen-bonding interactions .

This compound’s structural framework aligns with bioactive molecules targeting kinases and other enzymes, as seen in ligands deposited in the Protein Data Bank (PDB) . Its synthesis likely involves palladium-catalyzed cross-coupling or hydrogenation methods, common in pyridine derivative preparation .

Structure

3D Structure

Properties

CAS No. |

1346691-78-8 |

|---|---|

Molecular Formula |

C12H9F2NO |

Molecular Weight |

221.20 g/mol |

IUPAC Name |

[5-(3,5-difluorophenyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C12H9F2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 |

InChI Key |

LFHDHKGYMFUYBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)CO |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

The 3,5-difluorophenyl moiety is commonly introduced via Suzuki-Miyaura coupling between a brominated pyridine precursor and 3,5-difluorophenylboronic acid. For instance, 2-bromo-5-(hydroxymethyl)pyridine reacts with 3,5-difluorophenylboronic acid under Pd(OAc)₂ catalysis in ethylene glycol at 80°C, achieving yields exceeding 75%. Critical parameters include:

-

Catalyst loading : 0.5 mol% Pd(OAc)₂ minimizes metal residues while maintaining efficiency.

-

Base selection : K₃PO₄·7H₂O enhances coupling efficiency compared to carbonate bases.

-

Solvent system : Ethylene glycol improves solubility of polar intermediates, reducing side reactions.

A representative procedure involves heating 2-bromo-5-(hydroxymethyl)pyridine (10 mmol), 3,5-difluorophenylboronic acid (15 mmol), Pd(OAc)₂ (0.05 mmol), and K₃PO₄·7H₂O (20 mmol) in ethylene glycol (20 mL) at 80°C for 12 h. Post-reaction extraction with diethyl ether and silica gel chromatography (petroleum ether/ethyl acetate) isolates the product.

Hydroxymethyl Group Installation Strategies

Reduction of Carboxylic Acid Derivatives

The hydroxymethyl group at the pyridine 3-position is often introduced via sodium borohydride (NaBH₄) reduction of methyl esters. For example, 5-methylnicotinic acid methyl ester undergoes NaBH₄-mediated reduction in methanol at 55°C, yielding 5-methyl-3-pyridinemethanol in 84% isolated yield. This method avoids harsh conditions that could degrade the difluorophenyl group.

Mechanistic insight :

Bromination-Substitution Sequences

Alternative routes employ bromination followed by nucleophilic substitution. 2-Bromo-5-(bromomethyl)pyridine reacts with aqueous NaOH (10 eq) at 100°C, substituting the bromine with a hydroxyl group. This two-step process from (6-bromopyridin-3-yl)methanol achieves 87% yield using CBr₄/PPh₃ in dichloromethane.

Optimization data :

| Step | Conditions | Yield |

|---|---|---|

| Bromination | CBr₄, PPh₃, DCM, 0°C → RT, 12 h | 87% |

| Hydroxyl substitution | NaOH (10 eq), H₂O, 100°C, 1 h | 95% |

Regioselective Halogenation for Intermediate Synthesis

Directed Bromination

Regioselective bromination at the pyridine 5-position is achieved using N-bromosuccinimide (NBS) in acetonitrile. For example, 2-(2-pyridyl)imidazo[1,2-a]pyridine treated with NBS (1.2 eq) at 30°C for 5 h affords 3-bromo derivatives, which are precursors for subsequent coupling. Silica gel chromatography (dichloromethane/methanol) purifies the product.

Key considerations :

Analytical Validation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms hydroxymethyl group installation:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS tracks reaction progression:

Process Optimization and Scale-Up Challenges

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form various reduced derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of (5-(3,5-Difluorophenyl)pyridin-3-yl)aldehyde or (5-(3,5-Difluorophenyl)pyridin-3-yl)carboxylic acid.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its properties may contribute to the development of materials with specific characteristics, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is not well-documented. its potential interactions with biological targets could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. The presence of the difluorophenyl group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Key Observations:

Substituent Effects: Halogen vs. Fluorine Substitution: The 3,5-difluorophenyl group in the target compound enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs, as seen in 3,5-difluorobenzyl alcohol .

Core Structure Impact :

- Pyridine vs. Pyrrolo-pyridine : The pyrrolo-pyridine core in introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and rigidity, which may improve target selectivity but reduce synthetic accessibility.

The Tanimoto coefficient (0.72) for a structurally related benzoxazinone derivative indicates moderate similarity, highlighting shared pharmacophoric features like aromatic stacking and hydrogen-bond donors.

Physicochemical Properties :

- The target compound’s pyridine ring likely improves aqueous solubility compared to purely aromatic systems like 3,5-difluorobenzyl alcohol (density: 1.272 g/mL ).

Biological Activity

Introduction

(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is a pyridine derivative characterized by a pyridine ring substituted at the 5-position with a 3,5-difluorophenyl group and a hydroxymethyl (-CH2OH) group at the 3-position. The presence of fluorine atoms enhances its electronic properties, which may influence its biological activity and interactions with various molecular targets.

Chemical Structure and Properties

- Molecular Formula : C12H10F2N

- Molecular Weight : 221.21 g/mol

- IUPAC Name : this compound

The unique arrangement of fluorine atoms on the phenyl ring significantly affects the compound's reactivity and biological profile. Fluorine's electronegativity contributes to increased binding affinities through enhanced hydrogen bonding capabilities and hydrophobic interactions with biological macromolecules.

The biological activity of this compound primarily involves:

- Target Interaction : The compound is believed to interact with specific enzymes and receptors, modulating biochemical pathways. This interaction may lead to either inhibition or activation of target proteins, influencing various cellular processes.

- Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its efficacy. High oral bioavailability is essential for effective therapeutic action.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A498 (Renal Cancer) | 1.25 | Induces apoptosis via mitochondrial pathway |

| MDA-MB-468 (Breast Cancer) | 1.41 | Inhibits cell cycle progression |

| SK-MEL-28 (Melanoma) | 1.49 | Modulates signaling pathways |

These findings suggest that the compound can effectively inhibit cell growth in multiple cancer types, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

- Cyclooxygenase (COX) : It exhibits competitive inhibition, which may reduce inflammation.

- Protein Kinases : Preliminary data suggest it may act as an inhibitor of specific kinases involved in cancer progression.

Case Studies and Research Findings

-

In Vitro Cytotoxicity Study :

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound displayed potent cytotoxicity with IC50 values in the low micromolar range across different cell lines, highlighting its broad-spectrum anticancer potential . -

Molecular Docking Studies :

Molecular docking simulations have suggested that this compound binds effectively to target proteins involved in cancer signaling pathways. The binding affinities were calculated to be significantly higher than those of standard chemotherapeutic agents, indicating its potential as a novel therapeutic agent.

Q & A

Q. What synthetic strategies are effective for preparing (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol, and how do reaction conditions impact yield?

- Methodological Answer : Microwave-assisted coupling reactions (130°C, DMF, chloro(trimethyl)silane) enable efficient pyridinyl-difluorophenyl bond formation, as demonstrated in analogous syntheses . Sodium hydride in THF facilitates alkylation or condensation steps for similar pyridinyl alcohols, though yields depend on stoichiometric control of reagents like acetophenone . Purification via recrystallization (e.g., methanol) is critical for isolating high-purity products .

Table 1: Representative Synthetic Conditions

| Method | Key Parameters | Reference |

|---|---|---|

| Microwave coupling | 130°C, 60 min, DMF, chloro(trimethyl)silane | |

| Alkylation with NaH | RT, THF, 1.5–2.0 equiv. NaH |

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer :

- HPLC : Retention time analysis (e.g., 1.58 minutes under SMD-TFA05 conditions) provides rapid purity evaluation .

- LCMS : Mass-to-charge ratio (e.g., m/z 730 [M+H]⁺ for related compounds) confirms molecular weight .

- NMR : ¹H/¹³C NMR resolves substituent positions; fluorine atoms induce distinct splitting patterns in aromatic regions .

Q. How can solubility challenges during synthesis be addressed?

- Methodological Answer : Co-solvents (e.g., THF:methanol mixtures) improve solubility for intermediates. For highly polar derivatives, sonication or elevated temperatures may aid dissolution .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in pyridinyl-difluorophenyl coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position of the difluorophenyl ring. Computational studies (DFT) predict transition-state stabilization at this site, validated by LCMS and X-ray data .

Q. How can contradictory spectral data for derivatives be resolved?

- Methodological Answer :

-

2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

-

X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond connectivity, as seen in patent-derived solid forms .

Table 2: Data Resolution Techniques

Technique Application Reference 2D NMR Assigns proton-proton correlations X-ray diffraction Confirms crystal structure

Q. What strategies optimize derivatization at the methanol group for bioactive analogs?

- Methodological Answer :

Q. How do fluorine atoms influence metabolic stability in pharmacokinetic studies?

- Methodological Answer : Fluorine’s electronegativity reduces oxidative metabolism at the difluorophenyl ring, enhancing half-life. In vitro assays (e.g., liver microsomes) quantify stability, with LCMS tracking metabolite formation .

Q. What in vitro assays evaluate enzyme inhibition potential?

- Methodological Answer :

- Kinase assays : Fluorescence polarization detects binding to targets like ERK or GSK-3β, using ATP-competitive probes .

- Fluorometric assays : Measure IC₅₀ values via substrate turnover inhibition, validated with controls from patent literature .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.